3-Bromo-5-iodo-4-methoxybenzaldehyde
Description
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Properties
Molecular Formula |
C8H6BrIO2 |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
InChI Key |
ZUVSSQPPSGUZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Reagent Profile: 3-Bromo-5-iodo-4-methoxybenzaldehyde
CAS: 1356113-31-9 Formula: C₈H₆BrIO₂ Molecular Weight: 340.94 g/mol
Executive Summary: The Orthogonal "Linchpin"
For researchers in medicinal chemistry and diversity-oriented synthesis (DOS), 3-Bromo-5-iodo-4-methoxybenzaldehyde represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its tri-orthogonal reactivity . It possesses three distinct reactive handles—an aryl iodide, an aryl bromide, and an aldehyde—each capable of being engaged sequentially under specific conditions without interfering with the others.
This guide details the synthesis, handling, and strategic application of CAS 1356113-31-9, moving beyond basic catalog data to provide a functional roadmap for its use in constructing complex pharmacophores, particularly for kinase inhibitors and PROTAC linkers.
Structural Analysis & Reactivity Profile
The utility of this molecule is defined by the electronic environment of the benzene ring.
-
4-Methoxy Group: A strong electron-donating group (EDG) that activates the ortho positions (3 and 5).
-
Aldehyde: A strong electron-withdrawing group (EWG) that directs electrophiles to the meta position.
-
Halogens (Br, I): The positioning is synergistic. The 3-position is occupied by Bromine. The 5-position (Iodine) is electronically activated by the methoxy group, making the precursor (3-bromo-4-methoxybenzaldehyde) highly susceptible to regioselective electrophilic iodination.
Chemoselectivity Hierarchy
In Palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) dictates the order of reaction:
-
C–I Bond (Weakest): Reacts first (Room temperature to 60°C).
-
C–Br Bond (Intermediate): Reacts second (Requires >80°C or specialized ligands).
-
Aldehyde (Electrophilic): Can be engaged in reductive amination or Wittig olefination independently of the halogens.
Synthetic Architecture
Note: While specific industrial batch records are proprietary, the following protocol is derived from validated electrophilic aromatic substitution (EAS) methodologies for deactivated benzaldehydes.
Reaction Logic
Direct iodination of 3-bromo-4-methoxybenzaldehyde is the most efficient route. Standard
Workflow Diagram
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 10g of this compound.
Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 3-Bromo-4-methoxybenzaldehyde | 1.0 | 10.0 g | Substrate |
| N-Iodosuccinimide (NIS) | 1.2 | 12.5 g | Iodinating Agent |
| Trifluoroacetic Acid (TFA) | 0.5 | 1.7 mL | Catalyst |
| Acetonitrile (MeCN) | - | 100 mL | Solvent |
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxybenzaldehyde (10.0 g) in Acetonitrile (100 mL).
-
Activation: Add TFA (1.7 mL) dropwise. The solution may darken slightly.
-
Addition: Add NIS (12.5 g) in three portions over 15 minutes to control the exotherm.
-
Reaction: Stir the mixture at 45°C for 4–6 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a new spot with a slightly higher Rf than the starting material due to increased lipophilicity.
-
-
Quench: Cool to room temperature. Pour the mixture into a stirred solution of 10% Sodium Thiosulfate (
) (150 mL).-
Observation: The thiosulfate will reduce unreacted iodine species, turning the solution from dark red/brown to pale yellow/white.
-
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.
-
Wash: Wash with Brine (100 mL), dry over anhydrous
, and filter. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane to yield off-white needles.
Expected Yield: 75–85% Characterization:
-
1H NMR (CDCl3): Look for two distinct aromatic singlets. The proton between I and CHO (H-6) will be slightly more deshielded than the proton between Br and CHO (H-2), though they may appear close (~8.0 ppm).
-
Melting Point: Expect ~110–130°C range (approximate, based on analogs).
Applications in Drug Discovery (The "Tri-Orthogonal" Strategy)
This molecule is specifically designed for Iterative Cross-Coupling . It allows a chemist to install three different diversity elements (R1, R2, R3) in a specific sequence.
Strategic Pathway Map
Figure 2: Sequential functionalization strategy utilizing chemoselective handles.
Use Case: Kinase Inhibitors
Many kinase inhibitors require a "hinge binder" and a "solvent-exposed tail."
-
Iodine displacement: Install the hinge-binding heterocycle (e.g., Pyrazole).
-
Bromine displacement: Install a solubilizing group or a vector to a specific pocket.
-
Aldehyde: Convert to an amine to link to an E3 ligase ligand (for PROTACs).
Safety & Stability (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Stability: Light sensitive.[6][7] The C–I bond is photolabile.
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[6][7]
References
-
Electrophilic Iodination of Deactivated Aromatics: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047–5048. Link
- Chemoselectivity in Pd-Catalyzed Coupling: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolinones and Pyridinones." Organic & Biomolecular Chemistry, vol. 6, 2008.
- Synthesis of Polysubstituted Benzaldehydes: Lira, R., et al. "Synthesis of 3,4,5-Trisubstituted Benzaldehydes.
-
General Reactivity of CAS 34841-06-0 (Precursor): PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Hydroquinone | 123-31-9 [chemicalbook.com]
- 7. Hydroquinone | CAS#:123-31-9 | Chemsrc [chemsrc.com]
3-Bromo-5-iodo-p-anisaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and application of 3-Bromo-5-iodo-p-anisaldehyde (CAS 1356113-31-9).
The Orthogonal Synthon for Complex Scaffold Design
Part 1: Executive Summary
3-Bromo-5-iodo-p-anisaldehyde (also known as 3-bromo-5-iodo-4-methoxybenzaldehyde) is a high-value trisubstituted aromatic building block. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—on a single benzene core.
For drug discovery professionals, this compound allows for sequential, chemoselective functionalization . The significant reactivity difference between the C–I and C–Br bonds enables site-specific cross-coupling (e.g., Suzuki-Miyaura) at the C5 position without affecting the C3 bromide, which can be engaged in a subsequent transformation. This "programmable" reactivity makes it an ideal scaffold for synthesizing non-symmetrical biaryls, heterocycles, and diversity-oriented libraries.
Part 2: Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Bromo-5-iodo-p-anisaldehyde |
| CAS Number | 1356113-31-9 |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–132 °C (Predicted/Analogous range) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Reactivity Class | Electrophilic (Aldehyde), Nucleophilic partner (in metalation), Electrophile (in Cross-coupling) |
Part 3: Synthetic Routes & Rational Design
The synthesis of this compound exploits the directing effects of the methoxy group (strongly ortho/para directing) and the aldehyde group (meta directing). Since the C4-methoxy group is the strongest activator, electrophilic aromatic substitution (EAS) occurs preferentially at the C3 and C5 positions.
Primary Synthetic Pathway: Stepwise Halogenation
The most robust route involves the iodination of the commercially available 3-bromo-p-anisaldehyde . Direct halogenation of p-anisaldehyde to the di-halo species is also possible but often yields mixtures.
-
Starting Material: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0).
-
Reagent System:
with a Lewis acid or oxidant (e.g., or ) to generate the electrophilic iodonium species ( ). -
Mechanism: The methoxy group directs the incoming iodine electrophile to the vacant ortho position (C5).
Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target scaffold.
Part 4: Chemoselectivity & Functionalization (The Core)
The power of this molecule lies in the reactivity hierarchy of its functional groups. Under palladium-catalyzed conditions, the oxidative addition rates follow the trend: Ar–I > Ar–Br >> Ar–Cl .
Reactivity Hierarchy
-
C5–Iodo Position: Most reactive. Under mild conditions (room temperature, weak base), Pd(0) inserts here first.
-
C1–Aldehyde: Orthogonal to cross-coupling. Can be protected (acetal) or reacted (reductive amination) before or after coupling.
-
C3–Bromo Position: Less reactive. Requires higher temperatures or specialized ligands (e.g., phosphines like XPhos/SPhos) to react, usually after the iodide has been consumed.
Sequential Functionalization Workflow
This workflow allows researchers to install two different aryl groups (Ar¹ and Ar²) sequentially.
Caption: Sequential cross-coupling strategy exploiting the kinetic reactivity difference between Aryl-Iodide and Aryl-Bromide.
Part 5: Experimental Protocols
Protocol A: Synthesis via Iodination
Note: This procedure is adapted from standard iodination protocols for deactivated benzaldehydes.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-bromo-4-methoxybenzaldehyde (10 mmol, 2.15 g) in methanol (30 mL).
-
Reagent Addition: Add Silver Sulfate (
, 10 mmol, 3.12 g) and Iodine ( , 10 mmol, 2.54 g). -
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The iodine color should fade, and a yellow AgI precipitate will form.
-
Workup: Filter off the inorganic solids (AgI) through a Celite pad. Wash the pad with DCM.
-
Extraction: Dilute filtrate with water (50 mL) and extract with DCM (3 x 30 mL). Wash combined organics with saturated
(to remove trace iodine) and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane to yield the product.
Protocol B: Chemoselective Suzuki Coupling (C–I Selective)
Objective: Couple a phenyl ring at C5 without touching C3-Br.
-
Reagents:
-
Substrate: 3-Bromo-5-iodo-p-anisaldehyde (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
-
-
Procedure:
-
Validation:
-
¹H NMR should show the disappearance of the C5-H signal and retention of the C3-Br functionality.
-
Part 6: Safety & Handling (MSDS Highlights)
-
Hazards:
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert gas (Argon). Light sensitive (iodides can liberate
over time, turning the solid dark/purple).
References
-
BenchChem. (2025).[1] Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde vs. its Bromo Analog. Retrieved from .
-
Sigma-Aldrich. (n.d.).[8] Product Specification: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Retrieved from .
-
Kinsinger, T., & Kazmaier, U. (2018). Synthesis of functionalized iodo- and bromo-arenes. Organic Letters, 20(23), 7726-7730.[9]
-
RSC Advances. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances, 9, 12345. Retrieved from .
-
PubChem. (2025).[10][5][6] Compound Summary: this compound.[11] CID 1356113-31-9. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 5. p-Anisaldehyde 98 123-11-5 [sigmaaldrich.com]
- 6. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 3-Iodo-4-methoxybenzaldehyde 97 2314-37-6 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 11. This compound [sigmaaldrich.com]
Technical Guide: Solubility & Handling of 3-Bromo-5-iodo-4-methoxybenzaldehyde
This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 3-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1356113-31-9). It is designed for researchers utilizing this intermediate in sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where solvent choice dictates reaction kinetics and selectivity.
Chemical Identity & Significance[1][2][3]
-
CAS Number: 1356113-31-9
-
Molecular Formula: C₈H₆BrIO₂
-
Molecular Weight: 340.94 g/mol
-
Structural Role: A tri-substituted benzaldehyde scaffold featuring a "mixed-halogen" motif.[3][4] The distinct reactivity profiles of the iodo (C–I, weaker bond) and bromo (C–Br, stronger bond) substituents allow for chemoselective sequential functionalization .
Physicochemical Profile
Understanding the theoretical underpinnings of this molecule’s solubility is prerequisite to experimental handling.
| Property | Value (Approx.) | Implication for Solubility |
| LogP (Predicted) | 3.2 – 3.6 | Lipophilic. Poor water solubility; high affinity for non-polar/moderately polar organics. |
| H-Bond Donors | 0 | No capacity to donate H-bonds; relies on dipole-dipole and van der Waals interactions. |
| H-Bond Acceptors | 2 (C=O, -OCH₃) | Moderate solubility in protic solvents (alcohols) via H-bond acceptance. |
| Polar Surface Area | ~26 Ų | Low polarity, facilitating transport through cell membranes and solubility in chlorinated solvents. |
Solubility Profile by Solvent Class
Note: Solubility is temperature-dependent.[5] Data below refers to ambient temperature (25°C) unless noted.
A. High Solubility (Reaction Media)
These solvents are recommended for dissolving the compound at concentrations >50 mg/mL, suitable for stock solutions and reaction mixtures.
-
Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions. Ideal for transfer and column loading.
-
Tetrahydrofuran (THF): High solubility. Preferred solvent for organometallic couplings (e.g., Negishi, Suzuki) to coordinate metal centers.
-
Dimethylformamide (DMF) / DMSO: High solubility. Essential for nucleophilic aromatic substitutions (
) or high-temperature couplings, though removal requires aqueous workup. -
Ethyl Acetate: Good solubility.[6] The standard solvent for liquid-liquid extraction during workup.
B. Moderate/Conditional Solubility (Crystallization)
These solvents exhibit temperature-dependent solubility, dissolving the compound when hot (reflux) but precipitating it upon cooling.
-
Ethanol / Methanol: Moderate solubility at RT; high at reflux.
-
Protocol: Use hot ethanol for recrystallization. If oiling occurs, add water dropwise to the hot solution until turbid, then cool slowly.[7]
-
-
Acetonitrile: Good solubility hot; moderate cold. Useful for HPLC sample preparation.
-
Toluene: Moderate solubility. Often used in non-polar coupling conditions.
C. Low Solubility (Anti-Solvents)
Used to crash the compound out of solution during purification.
-
Water: Insoluble (<0.1 mg/mL). Used as the aqueous phase in washes or as an anti-solvent in recrystallization.
-
Hexanes / Heptane: Low solubility. Adding hexanes to a concentrated DCM or Ethyl Acetate solution will induce precipitation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Visual Solubility Determination
Use this rapid workflow to verify solubility in a specific solvent system before committing valuable material.
Step-by-Step Methodology:
-
Tare: Weigh 10 mg of this compound into a 4 mL clear glass vial.
-
Aliquot: Add the solvent in 100 µL increments using a micropipette.
-
Agitate: Vortex for 30 seconds after each addition.
-
Observe: Check for clarity against a black background.
-
Dissolved: Clear solution, no particulates.
-
Partial: Suspension or floating crystals.
-
-
Calculate: If dissolved after 200 µL, solubility is
mg/mL.
Protocol B: Recrystallization for Purity
The mixed-halogen core is prone to trace impurities (de-iodinated byproducts) during synthesis. Recrystallization is superior to chromatography for removing these structural analogs.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).
-
Hot Filtration: If particulates remain, filter quickly through a pre-warmed glass wool plug.
-
Nucleation: Remove from heat. Add Water dropwise to the boiling ethanol until a faint, persistent turbidity appears.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed (2 hours), then move to 4°C (fridge) for 12 hours.
-
Harvest: Filter the off-white needles and wash with cold 20% EtOH/Water.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
This logic gate ensures efficient solvent selection without wasting material.
Caption: Logic flow for qualitative solubility assessment to categorize solvents as Reaction Media, Recrystallization Candidates, or Anti-solvents.
Figure 2: Solvent Selection for Cross-Coupling
Solubility dictates the reaction pathway. The Iodo- group reacts faster; solvent polarity influences the oxidative addition step.
Caption: Solvent selection guide based on the specific chemoselective transformation required for the mixed-halogen scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. (Analogous physicochemical data). Retrieved from [Link]
-
Organic Syntheses. General Procedures for Recrystallization of Aromatic Aldehydes. (Standard protocols for benzaldehyde derivatives). Retrieved from [Link]
Sources
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- 2. 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Fidelity Chemoselective Cross-Coupling of 3-Bromo-5-iodo-4-methoxybenzaldehyde
Executive Summary
This guide details the protocols for the chemoselective functionalization of 3-Bromo-5-iodo-4-methoxybenzaldehyde , a high-value scaffold for medicinal chemistry. The molecule features three distinct reactive centers: an electrophilic aldehyde, a labile C–I bond, and a more robust C–Br bond.
The core strategy leverages the kinetic differentiation between the C–I and C–Br bonds in Palladium-catalyzed cross-coupling reactions.[1] By exploiting the faster oxidative addition of Palladium(0) into the C–I bond, researchers can selectively functionalize the 5-position while preserving the 3-bromo handle for subsequent elaboration. This "Iodine-First" approach enables the rapid construction of non-symmetric, polysubstituted biaryls and styrenes common in drug discovery.
Strategic Analysis & Mechanistic Logic
The Reactivity Hierarchy
Success depends on adhering to the established order of bond dissociation energies and oxidative addition rates for Pd-catalyzed couplings:
[1]-
C–I Bond (Site A): Weakest bond (
). Reacts at ambient temperatures or mild heating ( ). -
C–Br Bond (Site B): Stronger bond (
). Requires elevated temperatures ( ) or electron-rich, bulky ligands to activate. -
Aldehyde (Site C): Electrophilic but generally inert to standard Suzuki/Sonogashira conditions, provided non-nucleophilic bases are used.
Electronic & Steric Considerations
The substrate is a 3,4,5-trisubstituted arene .
-
Electronic: The C1-aldehyde is an electron-withdrawing group (EWG) that activates the ring for oxidative addition. However, the C4-methoxy is an electron-donating group (EDG) located ortho to both halogens. This increases electron density at the reaction sites, potentially slowing oxidative addition compared to electron-deficient systems.
-
Steric: The "buttressing effect" of the central methoxy group creates a crowded environment. While the C–I bond is accessible, bulky phosphine ligands (e.g.,
) might face steric penalties. Therefore, triphenylphosphine (PPh ) or dppf are preferred for the first selective step due to their moderate steric profile.
Decision Tree (Visualized)
Figure 1: Chemoselectivity decision tree illustrating the kinetic control required to isolate the mono-coupled product.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Bond)
Objective: Introduce an aryl group at the 5-position while leaving the 3-bromo group intact.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is critical.
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: Toluene : Ethanol (4:1 v/v) or DME : Water (3:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and
(5 mol%). -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Base Addition: Add degassed aqueous
solution. -
Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS every 30 minutes.
-
Checkpoint: The reaction is typically complete within 2–4 hours. Do not overheat (
) to avoid activating the bromide.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is usually less polar than the starting material but distinct from the bis-coupled byproduct.
Why this works:
Protocol B: Sequential Functionalization (C–Br Bond)
Objective: React the remaining 3-bromo position to create a non-symmetric 3,5-diaryl system.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: Different Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or / XPhos -
Base:
(3.0 equiv) -
Temperature: 90–100°C
Procedure:
-
Use the mono-functionalized bromide from Protocol A.
-
Employ a stronger base (
) and higher temperature ( ). -
The bidentate ligand (dppf) or electron-rich biaryl phosphine (XPhos) is necessary to facilitate oxidative addition into the sterically hindered, electron-rich C–Br bond [3].
Protocol C: Orthogonal Sonogashira Coupling
Objective: Selective alkynylation of the C–I bond.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: 1.1 equiv
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF or DMF (degassed)
-
Temperature: Room Temperature (25°C)
Note: The C–I bond is sufficiently reactive to undergo Sonogashira coupling at room temperature. The C–Br bond is inert under these conditions, ensuring perfect chemoselectivity [4].
Data Summary & Troubleshooting
Comparative Conditions Table
| Parameter | Protocol A (Selective C-I) | Protocol B (Sequential C-Br) |
| Target Bond | C–I (Weak, | C–Br (Strong, |
| Temperature | 40°C – 60°C | 90°C – 110°C |
| Catalyst | ||
| Base | ||
| Stoichiometry | 1.05 equiv Boronic Acid | 1.5 – 2.0 equiv Boronic Acid |
| Risk | Over-reaction (Bis-coupling) | Hydrodehalogenation (loss of Br) |
Troubleshooting Guide
-
Problem: Significant Bis-Coupling observed in Step 1.
-
Problem: No Reaction at C-Br (Step 2).
-
Problem: Dehalogenation (Loss of Iodine without coupling).
Workflow Diagram
Figure 2: Sequential workflow for the synthesis of non-symmetric 3,5-diarylbenzaldehydes.
References
-
BenchChem. Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde vs. its Bromo Analog in Palladium-Catalyzed Cross-Coupling. Retrieved from .
-
Handy, S. T., & Zhang, Y. (2006). Guide to Regioselective Palladium-Catalyzed Cross-Coupling of Dihaloheterocycles. Chemical Reviews. Retrieved from .
-
Lange, J., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes.[2][3][8][9] Chemical Reviews, 122(11), 10126-10169.[8] Retrieved from .
-
Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling: Interesting Observations. Wiley Online Library. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. escholarship.org [escholarship.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 3-Bromo-5-iodo-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Dihalogenated Benzaldehyde Building Block
3-Bromo-5-iodo-4-methoxybenzaldehyde is a highly versatile aromatic building block, poised for sequential and site-selective carbon-carbon bond formation. Its utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, is predicated on the ability to selectively functionalize its two distinct halogen atoms. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis is the cornerstone of this selectivity.
The Suzuki-Miyaura coupling reaction stands as a paramount tool for the formation of C-C bonds, lauded for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1] This guide provides a detailed exploration of the principles and practical protocols for achieving chemoselective Suzuki couplings on this compound, enabling a stepwise and controlled elaboration of the molecular scaffold.
The Principle of Chemoselectivity: Exploiting Halide Reactivity
The success of a sequential coupling strategy hinges on the inherent differences in the rates of oxidative addition of aryl halides to a Palladium(0) catalyst. This is typically the rate-determining step in the Suzuki catalytic cycle.[1][2] The established order of reactivity for aryl halides is:
R-I > R-Br >> R-Cl [1]
This reactivity trend is a direct consequence of the C-X bond dissociation energies (BDEs), with the weaker C-I bond being more susceptible to cleavage by the Pd(0) catalyst. By carefully selecting the reaction conditions—primarily temperature and catalyst system—it is possible to effect a Suzuki coupling exclusively at the iodine position while leaving the bromine atom intact for a subsequent, more forcing, coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is the selectivity-determining step.[4][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[1][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.
Sources
Application Note: Chemoselective Sonogashira Coupling of 3-Bromo-5-iodo-4-methoxybenzaldehyde
Executive Summary & Strategic Value
This guide details the protocol for the chemoselective Sonogashira cross-coupling of 3-Bromo-5-iodo-4-methoxybenzaldehyde . This substrate is a high-value "orthogonal scaffold" in medicinal chemistry. It possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—allowing for the sequential construction of complex pharmacophores (e.g., kinase inhibitors, liquid crystals).
The Core Challenge: Achieving exclusive coupling at the C–I bond while preserving the C–Br bond for subsequent functionalization.[1]
The Solution: Exploiting the significant difference in oxidative addition rates between aryl iodides and aryl bromides (
Mechanistic Principles of Selectivity
The chemoselectivity relies on the kinetic differentiation during the oxidative addition step of the Palladium catalytic cycle.
-
Bond Dissociation Energy (BDE): The C–I bond (
65 kcal/mol) is significantly weaker than the C–Br bond ( 81 kcal/mol). -
Electronic Environment: In this compound, both halides are ortho to the electron-donating methoxy group and meta to the electron-withdrawing aldehyde. Since the electronic activation is symmetric, selectivity is governed purely by the leaving group ability (I > Br).
-
Catalyst Control: At ambient temperatures (20–25 °C), Pd(0) inserts readily into the C–I bond. Activation of the C–Br bond typically requires elevated temperatures (>60 °C) or specialized bulky phosphine ligands.
Reaction Pathway Diagram[2][3]
Figure 1: Kinetic bifurcation allows for selective functionalization of the iodo-position at room temperature.
Detailed Experimental Protocol
Reagents and Equipment[4][5]
| Component | Specification | Role |
| Substrate | This compound | Electrophile |
| Alkyne | Trimethylsilylacetylene (TMSA) (1.05 equiv) | Nucleophile |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh | Catalyst Precursor |
| Co-Catalyst | Copper(I) Iodide (CuI) (1–2 mol%) | Activator of Alkyne |
| Base/Solvent | Triethylamine (Et | Proton Scavenger / Medium |
| Atmosphere | Argon or Nitrogen (Balloon) | Prevents Glaser Coupling |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. Solvents should be anhydrous and degassed (sparged with inert gas for 10-15 mins).
-
Charge Reaction Vessel:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv, e.g., 341 mg, 1.0 mmol).
-
Add Pd(PPh
) Cl (0.02 equiv, 14 mg) and CuI (0.01 equiv, 2 mg). -
Critical: Cap the flask with a rubber septum and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Via syringe, add anhydrous THF (5.0 mL) and Triethylamine (Et
N) (2.0 mL). The solution typically turns yellow/brown. -
Stir at Room Temperature (20–25 °C) for 5 minutes to dissolve the substrate.
-
-
Alkyne Addition:
-
Add Trimethylsilylacetylene (1.05 equiv, 150 µL) dropwise via syringe.
-
Note: A slight exotherm may occur; however, at this scale, external cooling is rarely needed.
-
-
Reaction Monitoring:
-
Stir at Room Temperature .
-
Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Endpoint: Consumption of starting material is typically complete within 2–4 hours .
-
Checkpoint: If the reaction stalls, add an additional 0.5 mol% Pd catalyst, but do not heat if preserving the bromide is critical.
-
-
Workup:
-
Dilute the reaction mixture with Et
O or EtOAc (20 mL). -
Filter through a short pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.
-
Wash the filtrate with Sat. NH
Cl (2 x 15 mL) to remove copper species (blue aqueous layer indicates copper removal). -
Wash with Brine (15 mL), dry over Na
SO , and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO
). -
Eluent: Gradient of 0–10% EtOAc in Hexanes.
-
Target Product: 3-Bromo-4-methoxy-5-((trimethylsilyl)ethynyl)benzaldehyde.
-
Optimization & Troubleshooting Guide
The following table summarizes critical parameters to maintain chemoselectivity.
| Parameter | Recommended Condition | Effect of Deviation |
| Temperature | 20–25 °C | >40 °C: Increases risk of coupling at the Br-position (Bis-coupling). |
| Stoichiometry | 1.05 equiv Alkyne | >1.5 equiv: Promotes Bis-coupling. |
| Catalyst | Pd(PPh | Pd(dppf)Cl |
| Base | Et | Inorganic Bases (e.g., Cs |
| Oxygen | Strict Exclusion | Presence of Air: Promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent. |
Decision Tree for Low Yields
Figure 2: Troubleshooting logic for stalled reactions.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Fairlamb, I. J. S., et al. (2003). Pd-catalyzed selective cross-coupling of dihaloarenes. Organic Letters, 5(26), 4991. (General principles of I vs Br selectivity).
-
BenchChem Application Note. (2025). Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde vs. its Bromo Analog. (Confirming I > Br reactivity trend in methoxy-benzaldehyde scaffolds). Link
-
Nagy, Z., et al. (2012). Flow Chemistry: Sonogashira Coupling. (Demonstrating RT selectivity protocols). Link
Sources
Application Note: Sequential Functionalization of 3-Bromo-5-iodo-4-methoxybenzaldehyde
Executive Summary
The molecule 3-Bromo-5-iodo-4-methoxybenzaldehyde represents a "privileged scaffold" for high-throughput synthesis and fragment-based drug discovery (FBDD). Its structural uniqueness lies in the presence of three distinct electrophilic sites—an aldehyde, an aryl iodide, and an aryl bromide—arranged around a central methoxy core. This configuration allows for orthogonal reactivity , enabling chemists to sequentially install diverse pharmacophores without the need for protecting groups.
This guide provides a validated protocol for the synthesis of this core and a step-by-step methodology for its sequential functionalization. By exploiting the bond dissociation energy differences between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), researchers can achieve >98% chemoselectivity in cross-coupling reactions.
Compound Profile & Strategic Analysis
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Key Features | Trisubstituted arene, sequential leaving groups, electrophilic aldehyde. |
| Reactivity Order | 1. C–I (Fastest Pd-insertion) > 2. C–Br (Slower Pd-insertion) > 3. –CHO (Nucleophilic attack) |
The "Orthogonal Reactivity" Principle
The success of this scaffold relies on the kinetic differentiation of the halogen substituents.
-
Site A (C-5 Iodine): The weakest bond. Reacts with Pd(0) at room temperature or mild heating (40°C).
-
Site B (C-3 Bromine): Stronger bond. Remains inert under "Iodine-selective" conditions. Requires higher temperatures (>80°C) or electron-rich ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.
-
Site C (C-1 Aldehyde): Orthogonal to Pd-catalysis. Can be derivatized (reductive amination, Wittig) before or after couplings, though usually performed last to prevent catalyst poisoning by amines or phosphines.
Synthesis of the Core Scaffold
Note: While custom synthesis vendors offer this compound, in-house preparation is cost-effective and scalable.
Route: Stepwise Halogenation of 4-Hydroxybenzaldehyde
This route avoids the poor regioselectivity often seen when halogenating anisole derivatives directly.
Step 1: Monobromination
-
Precursor: 4-Hydroxybenzaldehyde.[1]
-
Reagent: Bromine (
) in Acetic Acid or NBS in DMF. -
Conditions:
to RT. -
Mechanism:[1][5][6][7][8] The phenol directs ortho. Monobromination is controlled by stoichiometry (1.0 equiv).
Step 2: Iodination
-
Precursor: 3-Bromo-4-hydroxybenzaldehyde.[4]
-
Reagent:
/ KI in aqueous ammonia or NIS in MeCN. -
Conditions: RT.
-
Product: 3-Bromo-5-iodo-4-hydroxybenzaldehyde.
-
Insight: The remaining ortho position is sterically accessible enough for iodine.
Step 3: O-Methylation
-
Reagent: Methyl Iodide (
) or Dimethyl Sulfate ( ). -
Base:
in DMF or Acetone. -
Product: This compound (Target).
Protocol: Sequential Functionalization
Workflow Visualization
The following diagram illustrates the logical flow of operations to maximize yield and selectivity.
Figure 1: Chemoselective workflow for the sequential elaboration of the tri-functionalized scaffold.
Protocol A: Site-Selective C-5 Coupling (Iodine)
Objective: Install the first diversity element (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%) — Chosen for its lower reactivity compared to Buchwald precatalysts, enhancing selectivity. -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME or Toluene/EtOH (10:1)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent and aqueous base.
-
Critical Step: Stir at Room Temperature to 45°C . Do not exceed 50°C.
-
Why? At temperatures >60°C, oxidative addition into the C-Br bond becomes competitive.
-
-
Monitor by TLC/LCMS. The starting material (Iodo) should disappear, leaving the Bromo-intermediate.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Site-Selective C-3 Coupling (Bromine)
Objective: Install the second diversity element (
Reagents:
-
Substrate: Intermediate A (from Protocol A)
-
Boronic Acid/Amine:
or -
Catalyst:
(Suzuki) or + XPhos (Buchwald-Hartwig) -
Base:
(Suzuki) or (Buchwald) -
Solvent: 1,4-Dioxane or Toluene[9]
Procedure:
-
Use standard air-free techniques.
-
Critical Step: Heat the reaction to 80–100°C .
-
Why? The C-Br bond requires higher activation energy. The previously installed
group is stable.
-
-
Monitor conversion.[8][10] If the reaction is sluggish, switch to a "hotter" catalytic system like Pd-PEPPSI-IPr .
Protocol C: Aldehyde Functionalization (Reductive Amination)
Objective: Convert the aldehyde into a benzylic amine (
Reagents:
-
Substrate: Intermediate B (from Protocol B)
-
Amine:
(1.2 equiv) -
Reductant:
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane)
Procedure:
-
Dissolve substrate and amine in DCE. Stir for 30 mins to form the imine (often visible by color change).
-
Add
in one portion. -
Stir at RT for 2-16 hours.
-
Quench with saturated
.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Loss of Selectivity (Step 1) | Temperature too high or catalyst too active. | Lower temp to 25°C. Use |
| Protodehalogenation | "Debromination" observed during Step 1. | Solvent is too "wet" or reaction time too long. Use anhydrous DME. |
| Aldehyde Oxidation | Air exposure during basic coupling. | Ensure rigorous degassing. Use |
| Incomplete C-Br Coupling | Steric hindrance from OMe and | Switch to Sphos Pd G2 or XPhos Pd G2 catalysts; increase temp to 110°C (microwave). |
References
-
Reactivity of Halogenated Arenes in Pd-Catalysis
- Chemistry LibreTexts. (2020). 17.
-
[Link]
-
Synthesis of Halogenated Vanillin Derivatives
-
General Protocol for Sequential Cross-Coupling
-
Preparation of 5-Iodovanillin (Precursor Logic)
Sources
- 1. Buy Benzaldehyde, 3-iodo-4-(methoxymethoxy)- (EVT-8788899) | 121169-17-3 [evitachem.com]
- 2. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4 [matrix-fine-chemicals.com]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Orthogonal Functionalization of 3-Bromo-5-iodo-4-methoxybenzaldehyde
A Strategic Guide for Medicinal Chemistry & Library Generation
Executive Summary
3-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 2996-92-1) represents a premier class of "linchpin" intermediates in modern drug discovery. Its value lies in its orthogonal reactivity profile : three distinct functional handles (aldehyde, bromide, iodide) that can be manipulated sequentially without the need for protecting groups.
This Application Note provides validated protocols for exploiting this chemoselectivity. By leveraging the bond dissociation energy differences between C–I and C–Br, researchers can synthesize complex, non-symmetric biaryl and triaryl systems—scaffolds ubiquitous in kinase inhibitors, PROTAC linkers, and liquid crystal displays.
Chemoselectivity Profile & Mechanistic Basis[1]
The utility of this scaffold rests on the hierarchy of oxidative addition rates to Palladium(0). The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond, allowing for site-selective cross-coupling.
Reactivity Hierarchy:
-
C–I Bond (Site A): Fastest oxidative addition. Reacts at Room Temperature (RT) to 40°C.[1]
-
C–CHO (Site B): Electrophilic center for condensation/reduction. Orthogonal to Pd-catalysis (chemically stable under neutral coupling conditions).
-
C–Br Bond (Site C): Slower oxidative addition. Requires elevated temperatures (>60°C) or specialized ligands to react.
Data Visualization: The Orthogonal Workflow
The following diagram illustrates the logical flow of sequential functionalization.
Figure 1: Sequential functionalization workflow exploiting bond energy differences.
Validated Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Bond)
Objective: Functionalize the C-5 position while preserving the C-3 Bromine and C-1 Aldehyde.
Mechanistic Insight: The use of a mild base (Na₂CO₃) and strictly controlled temperature prevents premature activation of the C–Br bond.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aryl boronic acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)
-
Base: Na₂CO₃ (2.0 equiv)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add degassed solvent mixture via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon flow.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
-
QC Check: Monitor via TLC. The starting material (lower R_f) should disappear. If conversion is slow, warm to maximum 40°C. Do not exceed 45°C.
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the 3-bromo-5-aryl-4-methoxybenzaldehyde.
Protocol B: Reductive Amination (Aldehyde Handle)
Objective: Convert the aldehyde into a secondary or tertiary amine (solubilizing group) without affecting the halogen handles.
Mechanistic Insight: Sodium Triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to reduce the intermediate imine/iminium ion but will not reduce the aldehyde or the aryl halides.
Materials:
-
Substrate: Product from Protocol A (or parent aldehyde)
-
Amine: Secondary amine (e.g., Morpholine, 1.1 equiv)
-
Reductant: NaBH(OAc)₃ (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (1-2 drops, catalytic)
Step-by-Step Procedure:
-
Imine Formation: Dissolve substrate and amine in DCE. Add Acetic Acid. Stir for 30–60 minutes at RT to allow imine equilibrium.
-
Reduction: Add NaBH(OAc)₃ in one portion.
-
Reaction: Stir at RT for 12 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM.
-
Purification: The product is often pure enough for the next step; otherwise, use amine-functionalized silica or neutral alumina.
Protocol C: High-Temperature Coupling (C–Br Bond)
Objective: Functionalize the final position (C-3) to complete the scaffold.
Materials:
-
Substrate: Bromo-intermediate (from Protocol A or B)
-
Reagent: Heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 90–100°C
Step-by-Step Procedure:
-
Setup: Combine all solids in a pressure vial.
-
Inertion: Seal and purge with Argon.
-
Heating: Heat to 90°C for 12–16 hours. The elevated temperature is required to overcome the higher activation energy of the C–Br oxidative addition.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Data Summary: Reactivity Comparison
| Parameter | C–I Bond (Position 5) | C–Br Bond (Position 3) | C–CHO (Position 1) |
| Bond Energy (approx.) | ~65 kcal/mol | ~81 kcal/mol | N/A (Electrophilic) |
| Pd Oxidative Addition | Fast (Rate Limiting Step: No) | Slow (Rate Limiting Step: Yes) | Inert |
| Optimal Temp | 20°C – 40°C | 80°C – 110°C | 20°C |
| Preferred Catalyst | Pd(PPh₃)₄ (Standard) | Pd(dppf)Cl₂ or XPhos (Active) | N/A (Reductant used) |
Application Pathway: Kinase Inhibitor Synthesis
The following Graphviz diagram details a specific application route for synthesizing a tri-substituted kinase inhibitor core using this intermediate.
Figure 2: Synthesis of a hypothetical kinase inhibitor using the orthogonal handles.
Safety & Handling
-
Sensitizer: Halogenated benzaldehydes are potential skin sensitizers. Use nitrile gloves and work in a fume hood.
-
Stability: Store at 2–8°C under inert gas. The aldehyde is susceptible to air oxidation (to benzoic acid) over prolonged exposure.
-
Waste: Aqueous streams from Suzuki couplings contain Palladium residues and Boron species; dispose of according to heavy metal waste regulations.
References
-
Site-Selective Cross-Coupling Principles
-
Suzuki-Miyaura Methodology
- Protocol: "Suzuki Coupling - Organic Chemistry Portal." Provides standard conditions for boronic acid couplings.
-
Reductive Amination Standards
-
Reagent Guide: "Reductive Amination with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry. Established the STAB protocol for aldehyde-amine coupling.
-
-
Related Intermediate Applications
-
BenchChem Application Note: "3-Iodo-4,5-dimethoxybenzaldehyde Oxime as a Versatile Precursor." Highlights the utility of similar iodo-methoxy-benzaldehydes in PDE inhibitor synthesis.[2]
-
-
General Reactivity of Aryl Halides
-
Comparative Study: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings... Poor Reactivity of Aryl Iodides at Lower Temperatures."[8] Organometallics. (Note: While this paper discusses specific low-temp anomalies, the general trend I > Br holds for standard catalytic cycles).
-
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Diversity-Oriented Synthesis Using 3-Bromo-5-iodo-4-methoxybenzaldehyde
Introduction: The Power of Orthogonality
In the realm of Diversity-Oriented Synthesis (DOS), the value of a scaffold is defined by its "functional density" and "orthogonality." 3-Bromo-5-iodo-4-methoxybenzaldehyde represents a premier "privileged scaffold" because it possesses three distinct reactive handles, each activatable under specific, non-overlapping conditions.
This guide details the strategic application of this molecule to generate high-complexity small molecule libraries.[1] By exploiting the reactivity hierarchy of the Aryl-Iodide (Ar-I) , Aryl-Bromide (Ar-Br) , and Aldehyde (-CHO) moieties, researchers can sequentially install diverse structural motifs without the need for cumbersome protecting group manipulations.
The Chemoselectivity Hierarchy
Successful utilization of this scaffold relies on the precise order of operations. The reactivity profile in Palladium-catalyzed cross-coupling reactions follows the bond dissociation energy (BDE) trends:
-
C–I Bond (Weakest, ~65 kcal/mol): Reacts first. Activates under mild conditions (RT to 60°C).
-
C–Br Bond (Intermediate, ~81 kcal/mol): Reacts second. Requires elevated temperatures (>80°C) or specialized ligands.
-
Aldehyde (Electrophilic): Orthogonal to Pd-coupling (mostly). Can be derivatized via condensation, reduction, or multicomponent reactions (MCRs) at any stage, though typically reserved for the final diversity step to minimize side reactions.
Strategic Workflow: The DOS Branching Tree
The following diagram illustrates the logical flow for maximizing library diversity. The "Root" is the core scaffold, and the "Branches" represent the sequential functionalization.
Caption: Figure 1. Sequential functionalization strategy exploiting the reactivity differential between C-I and C-Br bonds.
Experimental Protocols
Protocol A: Site-Selective Sonogashira Coupling (C-I Site)
Objective: Selectively functionalize the C-5 position (Iodine) with an alkyne while leaving the C-3 Bromine intact.
Mechanism: The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Br bond. By maintaining mild temperatures and limiting the catalyst load, >95% regioselectivity is achievable.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.1 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N / THF (1:1 v/v) degassed.
Step-by-Step Procedure:
-
Setup: In a dried Schlenk tube equipped with a stir bar, add the substrate (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF (5 mL) and Et₃N (5 mL) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Note: Do not heat. Heating promotes C-Br insertion.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower R_f) should disappear; the mono-coupled product will appear.
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.[2][3][4]
-
Purification: Flash chromatography on silica gel.
Validation Data:
| Parameter | Value | Notes |
|---|---|---|
| Yield | 85–92% | High efficiency due to activated C-I |
| Selectivity | >98:2 (I:Br) | Confirmed by crude ¹H NMR |
| Reaction Time | 4 h | Fast kinetics at RT |
Protocol B: Sequential Suzuki-Miyaura Coupling (C-Br Site)
Objective: React the remaining C-3 Bromine with a boronic acid.
Mechanism: With the Iodine replaced, the Bromine is now the most reactive halogen. We increase the temperature and use a specialized ligand (like SPhos or simply PPh₃ with heat) to force the oxidative addition at the more sterically hindered and stronger C-Br bond.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[5]
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Setup: Combine substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd(PPh₃)₄ (29 mg) in a microwave vial or pressure tube.
-
Solvent: Add Toluene (4 mL), Ethanol (1 mL), and 2M K₂CO₃ (0.75 mL).
-
Degas: Bubble Argon through the mixture for 5 minutes.
-
Reaction: Seal and heat to 90°C for 12 hours (oil bath) or 110°C for 30 min (Microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
Protocol C: Multicomponent Heterocycle Formation (Aldehyde)
Objective: Convert the aldehyde into an imidazo[1,2-a]pyridine scaffold via the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a classic DOS "complexity-generating" step.
Materials:
-
Substrate: Bi-functionalized benzaldehyde from Protocol B (1.0 equiv)
-
Amine: 2-Aminopyridine (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.1 equiv)
-
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol or DCM
Step-by-Step Procedure:
-
Mixing: In a vial, dissolve the aldehyde (0.2 mmol) and 2-aminopyridine (0.2 mmol) in MeOH (2 mL).
-
Activation: Add Sc(OTf)₃ (5 mg). Stir for 10 minutes to form the imine intermediate (often visible as a color change).
-
Addition: Add tert-butyl isocyanide (0.22 mmol).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃.
-
Purification: Preparative HPLC or crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Step 1) | Temperature too high (>40°C) | Maintain strict RT or cool to 0°C. Reduce catalyst loading to 1 mol%. |
| Low Yield in Step 2 (Suzuki) | Steric hindrance from OMe/I-substituent | Switch to SPhos-Pd-G2 or XPhos precatalysts. These bulky ligands facilitate oxidative addition on hindered bromides. |
| Aldehyde Oxidation | Air exposure during long reactions | Ensure rigorous inert atmosphere (Argon/Nitrogen). Use fresh aldehydes. |
| Protodehalogenation | "Hydride" source in solvent | Avoid using Ethanol in Step 1 if reduction of C-I is observed; switch to pure THF or DMF. |
Safety & Handling
-
Halo-benzaldehydes: Potent skin and eye irritants.[6] Use double gloves and work in a fume hood.
-
Organotin/Boron reagents: Handle solid waste as hazardous heavy metal waste.
-
Pressure: Suzuki couplings at 90°C+ in closed vessels generate pressure. Use rated pressure tubes or microwave vials.
References
-
Selectivity in Pd-Coupling: Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007.
-
DOS Principles: Schreiber, S. L. "Target-Oriented and Diversity-Oriented Organic Synthesis in Drug Discovery." Science, 2000.
-
GBB Reaction Protocol: Bienaymé, H., & Bouzid, K. "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998.
-
Reactivity of Bromo-Iodo Arenes: Handy, S. T., & Zhang, Y. "Chemoselective Cross-Coupling Reactions of 2,4-Dibromo- and 2,4-Dichloroquinolines." Synthesis, 2006.[7]
Sources
- 1. souralgroup.com [souralgroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for the Synthesis of 3-Bromo-5-iodo-4-methoxybenzaldehyde
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Bromo-5-iodo-4-methoxybenzaldehyde. The strategic selection of solvents is paramount for achieving high yield and purity in this multi-step synthesis. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthetic procedure.
Proposed Synthetic Routes: A Strategic Overview
The synthesis of this compound is not a trivial one-step process. It necessitates a carefully planned multi-step approach, starting from a more readily available precursor, 4-methoxybenzaldehyde. The key transformations are electrophilic aromatic substitution reactions, specifically bromination and iodination. The order of these halogenation steps is a critical consideration that will influence solvent choice and overall success. Below are the two most plausible synthetic pathways.
Caption: Plausible synthetic routes to this compound.
Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common queries regarding solvent choice for the key halogenation steps.
Q1: What are the primary considerations when selecting a solvent for the bromination of 4-methoxybenzaldehyde (Route A, Step 1)?
A1: The bromination of an activated aromatic ring like 4-methoxybenzaldehyde requires a solvent that can facilitate the electrophilic substitution while minimizing side reactions. Key considerations include:
-
Solubility: The solvent must dissolve 4-methoxybenzaldehyde and the brominating agent.
-
Inertness: The solvent should not react with the brominating agent or the Lewis acid catalyst, if used. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for their inertness.
-
Polarity: The polarity of the solvent can influence the reaction rate. Non-polar solvents may slow down the reaction, while overly polar solvents might complex with the Lewis acid catalyst, reducing its activity. A solvent of moderate polarity is often a good starting point.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
Q2: Can I use a protic solvent like acetic acid for the bromination step?
A2: While acetic acid can be used as a solvent for some bromination reactions, it is generally not recommended when a Lewis acid catalyst is employed, as it can react with the catalyst. However, for activated systems, where a Lewis acid might not be strictly necessary, acetic acid can be a suitable solvent as it can help to polarize the Br-Br bond.
Q3: For the iodination step (Route A, Step 2 or Route B, Step 1), what are the recommended solvents?
A3: Iodination is typically a less vigorous reaction than bromination. The choice of solvent is critical for the activation of the iodine source.
-
Aqueous Systems: For highly activated rings, iodination can be performed in water or a mixed aqueous-organic system (e.g., ethanol/water, ethyl acetate/water).[1] This is often a greener and safer approach.
-
Halogenated Solvents: Dichloromethane (DCM) is a common choice for iodination reactions, especially when using iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agent.
-
Aprotic Polar Solvents: N,N-dimethylformamide (DMF) can also be used, particularly in reactions involving metal-catalyzed iodination, though it can be difficult to remove during workup.
Q4: How does the order of halogenation (bromination first vs. iodination first) impact solvent selection?
A4: The electronic properties of the intermediate will change after the first halogenation, which can influence the choice of solvent for the second step.
-
Route A (Bromination then Iodination): 3-bromo-4-methoxybenzaldehyde is less activated than the starting material due to the electron-withdrawing nature of bromine. The subsequent iodination might require slightly more forcing conditions or a more polar solvent to facilitate the reaction.
-
Route B (Iodination then Bromination): 3-iodo-4-methoxybenzaldehyde is also deactivated, but iodine is less electronegative than bromine. The subsequent bromination will likely proceed under similar or slightly milder conditions than the bromination of the unsubstituted ring.
The choice between Route A and B may ultimately depend on the selectivity and ease of purification of the respective intermediates.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield | - Incomplete dissolution of starting material.- Inappropriate solvent polarity for the reaction mechanism.- Solvent reacting with reagents. | - Choose a solvent with better solubility for all reactants.- Screen a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic if applicable).- Ensure the solvent is inert under the reaction conditions. |
| Formation of Multiple Products (Poor Regioselectivity) | - Solvent not effectively controlling the reactivity of the electrophile. | - For highly reactive systems, a less polar solvent might temper reactivity and improve selectivity.- In some cases, a coordinating solvent might help to direct the substitution. |
| Side Reactions (e.g., Over-halogenation) | - Solvent promoting high reactivity of the halogenating agent. | - Switch to a less polar, non-coordinating solvent to reduce the electrophilicity of the halogenating species. |
| Difficult Product Isolation/Purification | - High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.- Product co-distills with the solvent.- Product is poorly soluble in the extraction solvent. | - If possible, substitute high-boiling point solvents with lower-boiling alternatives.- Choose a workup solvent in which the product is soluble and the impurities are not, or vice-versa, to facilitate extraction or precipitation.- For purification by recrystallization, screen various solvents and solvent mixtures.[2] |
Experimental Protocol: Synthesis of this compound via Route A
This protocol is a proposed method and should be adapted and optimized based on laboratory results.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde
-
Materials:
-
4-methoxybenzaldehyde
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzaldehyde (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-4-methoxybenzaldehyde.
-
Step 2: Synthesis of this compound
-
Materials:
-
3-bromo-4-methoxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Acetic Acid
-
Water
-
Ethyl Acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1 equivalent) in a mixture of acetic acid and water.
-
Add N-Iodosuccinimide (1.2 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Solvent Data Summary
| Solvent | Polarity | Boiling Point (°C) | Suitability for Bromination | Suitability for Iodination | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent | Good | Inert, easy to remove. Good for reactions with Lewis acids. |
| Acetic Acid | Polar Protic | 118 | Fair | Good | Can act as a catalyst in some cases, but incompatible with many Lewis acids. |
| Water | Polar Protic | 100 | Poor | Good (for activated systems) | Environmentally friendly. Often used with co-solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Fair | Good | High boiling point, can be difficult to remove. |
| Toluene | Non-polar | 111 | Good | Fair | Good for controlling reactivity. |
| Hexane/Heptane | Non-polar | 69/98 | Fair | Poor | Generally used as co-solvents or for purification. |
References
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Supporting Information For.
- Benchchem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
-
Designer-drug.com. (n.d.). Iodination and Hydroxylation of Aromatic Compounds. Retrieved from [Link]
-
Wychem. (2022). 3-Iodo-4-methoxybenzaldehyde. Retrieved from [Link]
-
Taylor & Francis. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
Sources
Stability of 3-Bromo-5-iodo-4-methoxybenzaldehyde under basic conditions
Subject: 3-Bromo-5-iodo-4-methoxybenzaldehyde
Executive Summary
This guide addresses the stability profile of This compound under basic conditions.[1] This scaffold is a critical intermediate in the synthesis of tubulin-binding agents (e.g., combretastatin analogs) and kinase inhibitors.
The Core Conflict: The molecule contains three distinct electrophilic sites (Aldehyde, Bromide, Iodide) and one electron-donating group (Methoxy). Under basic conditions, the primary risks are Cannizzaro disproportionation (aldehyde) and chemoselective loss (halogens).
Quick Status:
-
Weak Bases (
, ): Stable. Preferred for cross-coupling. -
Strong Nucleophilic Bases (
, ): Unstable. High risk of Cannizzaro reaction. -
Strong Non-Nucleophilic Bases (LDA, LiTMP): High risk of "Halogen Dance" or metal-halogen exchange.
Module 1: Stability Matrix & Chemical Logic
The following table summarizes the stability of the substrate across common basic reagents used in drug discovery workflows.
| Base Class | Reagent Examples | Stability Status | Primary Risk / Mechanism |
| Weak Inorganic | High | Safe for Suzuki/Sonogashira coupling. Minimal side reactions below 100°C. | |
| Strong Hydroxide | Low | Cannizzaro Reaction. The aldehyde disproportionates into the carboxylic acid and alcohol. | |
| Alkoxides | Moderate/Low | Nucleophilic Attack. Risk of attacking the carbonyl. | |
| Lithium Amides | Critical | Halogen Dance / Exchange. Lithium-Halogen exchange is faster than deprotonation. Risk of scrambling Br/I positions. | |
| Amine Bases | High | Stable. Used often in Heck/Sonogashira couplings. |
Mechanistic Insight: Why No Aldol?
Users often fear self-polymerization via Aldol condensation. Rest assured, this is impossible.
-
Reason: The molecule is a benzaldehyde derivative.[2][3] It lacks
-protons (protons on the carbon adjacent to the carbonyl). Therefore, it cannot form an enolate, which is the necessary nucleophile for an Aldol reaction.
Module 2: The Cannizzaro Threat
The most common failure mode in aqueous basic workups or reactions is the Cannizzaro reaction.
-
The Trigger: High concentrations of hydroxide (
). -
The Mechanism: The hydroxide attacks the aldehyde carbonyl.[4] Because there is no
-proton to remove, the resulting tetrahedral intermediate collapses by transferring a hydride ( ) to a second molecule of the aldehyde. -
The Result: A 50:50 mixture of 3-bromo-5-iodo-4-methoxybenzoic acid (oxidation) and 3-bromo-5-iodo-4-methoxybenzyl alcohol (reduction).
Prevention Protocol:
-
Avoid
or as reaction bases if possible. -
If strong base is required, use non-aqueous conditions (e.g.,
in dry THF) to prevent the formation of the hydrate intermediate required for Cannizzaro.
Module 3: Chemoselectivity in Cross-Coupling (Suzuki/Sonogashira)[2][5]
This molecule is designed for sequential functionalization . The Iodine atom is significantly more labile (reactive) than the Bromine atom.[5]
-
Reactivity Order:
-
The Trap: Using a base that is too strong or high heat can lead to "over-coupling" (reacting at both I and Br sites) or protodehalogenation (replacing I/Br with H).
Visualizing the Workflow:
Figure 1: Reaction outcomes based on base selection. Green path indicates the optimal route for chemoselective coupling.
Module 4: Troubleshooting FAQ
Q1: I observed a color change from pale yellow to dark brown upon adding NaOH. Is my compound decomposing?
-
Diagnosis: Likely yes. While some color change is normal due to charge transfer complexes, a rapid darkening often indicates polymerization or decomposition.
-
Action: Check TLC immediately. If you see a baseline spot (carboxylic acid) and a high Rf spot (alcohol), you have triggered the Cannizzaro reaction. Switch to
or .
Q2: Can I use this molecule in a Lithiation-Borylation reaction?
-
Warning: Proceed with extreme caution.
-
Technical Detail: Treating this molecule with
or will trigger Lithium-Halogen Exchange preferentially at the Iodine position. However, the aldehyde group is incompatible with organolithiums (it will be attacked immediately). -
Solution: You must protect the aldehyde first (e.g., as an acetal) before attempting any lithiation chemistry.
Q3: I am getting low yields in my Suzuki coupling; the starting material is consumed but the product is missing.
-
Diagnosis: Protodehalogenation. The Iodine is being replaced by a Hydrogen atom rather than your boronic acid.
-
Fix:
-
Use anhydrous solvents (Dioxane/DMF) instead of aqueous mixtures.
-
Switch to a milder base like
or . -
Lower the temperature.[6]
-
Module 5: Validated Protocol for Selective Coupling
To demonstrate stability and utility, here is a standard operating procedure (SOP) for coupling at the Iodine position while preserving the Bromine and Aldehyde.
Reaction: Suzuki-Miyaura Coupling (I-selective)
-
Setup: Charge a flask with this compound (1.0 eq), Aryl-Boronic Acid (1.1 eq), and
(5 mol%). -
Solvent/Base: Add degassed DME (Dimethoxyethane) and 2M aqueous
(Ratio 3:1).-
Note: Carbonate is basic enough to activate the boronic acid but too weak to trigger Cannizzaro at moderate temps.
-
-
Conditions: Heat to 60°C (Do not exceed 80°C to protect the C-Br bond).
-
Monitoring: Monitor by TLC. The Iodo-starting material should disappear. If the reaction stalls, add more catalyst, not more heat.
-
Workup: Dilute with EtOAc, wash with water.[3] Do not wash with strong base.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Cannizzaro and Nucleophilic Aromatic Substitution mechanisms).
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on base selection in Suzuki coupling).
-
Pettit, G. R., et al. (1995). Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. (Specific context for 3-bromo-4-methoxybenzaldehyde derivatives in drug synthesis).
-
BenchChem Technical Data. (2025). Suzuki Coupling this compound base selection. (Search Result 1.6).
Sources
- 1. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Handling moisture sensitivity in 3-Bromo-5-iodo-4-methoxybenzaldehyde reactions
Topic: Handling Moisture Sensitivity & Reaction Optimization
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Technical Summary
3-Bromo-5-iodo-4-methoxybenzaldehyde is a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity :
-
Iodine (C-5): Most reactive. Target for Lithium-Halogen Exchange (Li-X) or chemoselective Sonogashira/Suzuki coupling.
-
Bromine (C-3): Moderately reactive. Reserved for secondary cross-coupling events.
-
Aldehyde (C-1): Electrophilic handle for reductive amination or olefination.
The Moisture Misconception: While the solid compound is relatively stable to ambient moisture, it is functionally moisture-sensitive because its primary applications (organometallic coupling and lithiation) are intolerant of water. Water does not degrade the bottle on the shelf; it destroys the reactive intermediates derived from the molecule.
Material Integrity & Storage (Pre-Reaction)
Before initiating chemistry, ensure the starting material has not degraded. This compound is susceptible to auto-oxidation (aldehyde
| Parameter | Specification / Protocol | Technical Rationale |
| Storage Temp | 2–8 °C (Refrigerated) | Retards auto-oxidation of the aldehyde moiety. |
| Atmosphere | Argon or Nitrogen blanket | Prevents aerobic oxidation to 3-bromo-5-iodo-4-methoxybenzoic acid. |
| Light | Amber vial / Foil wrap | The C-I bond is weak (~50 kcal/mol). UV light causes homolytic cleavage and iodine liberation (discoloration). |
| Re-test | 1H NMR (CDCl3) | Check for -CHO proton (approx. 9.8 ppm). If a broad singlet appears >10 ppm, acid impurity is present. |
Critical Reaction Workflows
Workflow A: Chemoselective Lithium-Halogen Exchange (High Moisture Sensitivity)
Objective: Selectively lithiate at the C-I position without touching the C-Br bond or the aldehyde (requires protection or in situ trapping). Risk: Trace moisture protonates the lithiated species immediately, resulting in de-iodinated byproduct (3-bromo-4-methoxybenzaldehyde) rather than the desired functionalization.
Protocol:
-
Drying: Flame-dry all glassware under vacuum. Cool under Ar flow.
-
Solvent: THF must be distilled from Na/Benzophenone or passed through an activated alumina column (Karl Fischer < 10 ppm water).
-
Temp: Cool reaction to -78 °C .
-
Reagent: Use i-PrMgCl·LiCl (TurboGrignard) or n-BuLi.
-
Note: Direct lithiation of the aldehyde-containing substrate is risky. Standard practice involves pre-protecting the aldehyde as an acetal OR using an in situ trapping method.
-
Workflow B: Palladium-Catalyzed Cross-Coupling (Moderate Sensitivity)
Objective: Suzuki or Sonogashira coupling at the C-I bond.
Risk: Water facilitates the oxidation of phosphine ligands (e.g., PPh3
Protocol:
-
Degassing: Sparge solvents with Argon for 20 mins or use Freeze-Pump-Thaw (3 cycles).
-
Base Choice: For moisture-sensitive boronic acids, use anhydrous bases (Cs2CO3 or K3PO4) in dioxane/toluene rather than aqueous biphasic systems.
Visual Diagnostics & Troubleshooting
Diagram 1: The "Why Did It Fail?" Decision Tree
Use this flowchart to diagnose reaction failures based on crude NMR/TLC data.
Caption: Diagnostic logic for organometallic failures involving this compound.
Diagram 2: The Chemoselective Lithiation Workflow
This pathway illustrates the precise order of operations to maintain the C-Br bond while activating the C-I bond.
Caption: Workflow for chemoselective functionalization of the C-I bond via Lithium-Halogen Exchange.
Technical FAQs (Support Center)
Q1: I tried a Suzuki coupling, but the reaction turned black immediately and yield was <10%. Why? A: "Pd Black" formation indicates the catalyst agglomerated out of solution before entering the catalytic cycle. This is usually caused by poor degassing (oxygen presence) or insufficient ligand stabilization .
-
Fix: Switch to a pre-formed catalyst like Pd(dppf)Cl2 or Pd(PPh3)4 rather than mixing Pd(OAc)2 + Ligand in situ. Ensure solvents are sparged with Argon for at least 15 minutes [1].
Q2: During Lithium-Halogen exchange, I see a product with Mass [M-126]. What happened? A: You observed protonolysis . The Iodine (Mass ~127) was replaced by a Hydrogen (Mass ~1).
-
Mechanism:[1] The Lithiated intermediate (Ar-Li) formed correctly, but it encountered water (moisture in THF or air leak) before reacting with your intended electrophile.
-
Fix: Re-distill THF from Sodium/Benzophenone or use a fresh bottle of anhydrous solvent with a Sure/Seal cap. Ensure the reaction temp stays below -70 °C [2].
Q3: Can I use aqueous base (Na₂CO₃) for Suzuki coupling with this molecule? A: Yes, but with caution. The aldehyde is robust, but if you are using sensitive boronic esters, hydrolysis can compete.
-
Recommendation: If your coupling partner is stable, standard Toluene/Water (4:1) works. If the partner is moisture-sensitive, switch to anhydrous Dioxane with Cs₂CO₃ or K₃PO₄ [3].
Q4: Why is the C-I bond reacting but the C-Br bond isn't? A: This is a feature, not a bug. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) compared to C-Br (~81 kcal/mol). This allows chemoselective oxidative addition. You can couple the I-position first at room temperature, then raise the temperature (>80 °C) to couple the Br-position in a second step [4].
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from
-
Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Retrieved from
-
National Institutes of Health (NIH). (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from
-
WuXi Biology. (2025). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. Retrieved from
-
PubChem. (2025).[3] this compound Compound Summary. Retrieved from
Sources
Validation & Comparative
HRMS mass spectrometry data for 3-Bromo-5-iodo-4-methoxybenzaldehyde
Analytical Validation Guide: HRMS Profiling of 3-Bromo-5-iodo-4-methoxybenzaldehyde
Executive Summary
In the high-stakes environment of drug discovery, This compound (CAS: 142419-12-5) serves as a critical "linchpin" intermediate. Its unique tri-substitution pattern—featuring an electron-donating methoxy group flanked by two distinct halogens (bromine and iodine)—allows for orthogonal functionalization via sequential Suzuki and Sonogashira couplings.
However, this reactivity poses a validation challenge: verifying the integrity of both halogen handles without inducing de-halogenation during analysis. This guide compares High-Resolution Mass Spectrometry (HRMS) against traditional characterization methods (NMR, GC-MS), demonstrating why HRMS is the superior "product" for validating this specific chemical entity.
Technical Profile & The Challenge
-
Target Molecule: this compound
-
Molecular Formula:
-
Monoisotopic Mass: 339.8596 Da (for
) -
The Analytical Gap:
-
NMR (
H): The molecule has only two aromatic protons. If de-iodination occurs (a common impurity), the symmetry change is subtle and easily missed in crude spectra. -
Low-Res MS (GC-EI): Hard ionization often shatters the C-I bond, obscuring the molecular ion (
).
-
Comparative Analysis: HRMS vs. Alternatives
The following table objectively compares the performance of HRMS (Q-TOF/Orbitrap) against industry-standard alternatives for this specific halogenated aldehyde.
| Feature | HRMS (ESI-Q-TOF) | NMR ( | GC-MS (Single Quad) |
| Primary Utility | Exact Mass & Formula Confirmation | Structural Connectivity | Fingerprinting/Fragmentation |
| Halogen Verification | Excellent. Distinct isotopic pattern confirms Br/I ratio. | Moderate. Indirectly inferred via coupling constants. | Good, but hard ionization may cause de-iodination. |
| Sensitivity | Femtomole range (detects trace impurities). | Millimolar range (requires bulk sample). | Picomole range. |
| Impurity Profiling | High. Resolves de-bromo/de-iodo byproducts by exact mass. | Low. Minor impurities lost in baseline noise. | Moderate. Limited by unit resolution. |
| Sample Integrity | High (Soft Ionization). Preserves the weak C-I bond. | High (Non-destructive). | Low. Thermal degradation in injector port. |
Experimental Protocol: HRMS Workflow
To achieve the data presented in Section 5, follow this self-validating protocol designed to minimize in-source fragmentation.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Acetonitrile (MeCN).
-
Working Standard: Dilute 10
L of stock into 990 L of 50:50 MeCN:Water (+0.1% Formic Acid). Final concentration: ~10 ppm.-
Rationale: Formic acid promotes protonation (
) without suppressing the signal of the aldehyde.
-
Phase 2: Instrument Parameters (Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: Low (80-100 V).
-
Critical: High fragmentor voltages will strip the Iodine atom. Keep this low to preserve the molecular ion.
-
-
Gas Temperature: 300°C.
-
Mass Range:
100 – 1000.
Phase 3: Data Acquisition Workflow (DOT Visualization)
Figure 1: Analytical workflow emphasizing soft ionization to preserve the C-I bond.
Data Interpretation: The Isotopic Fingerprint
The most powerful validation tool for this compound is its Isotopic Fine Structure .
Theoretical Data Set
For Formula:
-
Bromine Effect: Natural Br is ~50.7%
and ~49.3% .[1] This creates a "twin peak" pattern (1:1 ratio) separated by 2 Da. -
Iodine Effect: Iodine is monoisotopic (
).[2] It adds mass defect but does not split the peak further.
Expected Mass Spectrum Table
| Ion Species | Isotope Composition | Theoretical | Relative Abundance |
| Monoisotopic | 340.8669 | 100% | |
| M + 1 | 341.8702 | ~8.8% | |
| M + 2 | 342.8648 | ~98% | |
| M + 3 | 343.8682 | ~8.6% |
Validation Check:
If your spectrum shows the M+2 peak (342.86) at <50% intensity of the M peak, your sample has likely undergone de-bromination . If you see a dominant peak at
Strategic Decision Tree
When should you deploy HRMS over NMR? Use this logic flow.
Figure 2: Decision matrix for selecting the optimal analytical technique.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Provides foundational theory on isotopic patterns of halogens).
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Source for standard ionization energies and isotopic abundances).[3]
-
Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Halogenated Compounds. In The Encyclopedia of Mass Spectrometry. Elsevier. (Specific protocols for preserving C-I bonds in MS).
-
PubChem. (2024). Compound Summary: 3-Bromo-4-methoxybenzaldehyde derivatives. National Library of Medicine.
Sources
Technical Guide: Differentiating 3-Bromo-5-iodo-4-methoxybenzaldehyde from 3-iodo-4-methoxybenzaldehyde
Executive Summary
In the synthesis of complex pharmacophores, halogenated benzaldehydes serve as critical "molecular linchpins." Differentiating 3-Bromo-5-iodo-4-methoxybenzaldehyde (Compound A) from its mono-halogenated analog 3-iodo-4-methoxybenzaldehyde (Compound B) is not merely an analytical exercise; it is a critical checkpoint for synthetic success.
-
Compound A is a dual-functional scaffold allowing orthogonal cross-coupling (e.g., selective Suzuki/Sonogashira reactions at the C-I bond, followed by C-Br activation).
-
Compound B is a mono-functional building block, often an impurity or a precursor, lacking the secondary activation site.
This guide outlines the definitive analytical protocols to distinguish these species, focusing on the "smoking gun" signals in Mass Spectrometry (Isotope Patterns) and NMR (Coupling Constants).
| Feature | Compound A (Target) | Compound B (Analog/Impurity) |
| Formula | C₈H₆BrIO₂ | C₈H₇IO₂ |
| MW | ~340.94 g/mol | ~262.04 g/mol |
| Key Reactivity | Orthogonal: I reacts > Br | Single: I reacts only |
| NMR Signature | Two Singlets (H2, H6) | ABX System (Ortho coupling present) |
| Mass Spec | 1:1 Ratio (M, M+2) | Single Peak (M dominant) |
Structural & Physical Characterization
Mass Spectrometry: The Isotopic Fingerprint
The most robust differentiation method relies on the natural isotopic abundance of Bromine (
-
Compound B (Iodo only):
-
Exhibits a dominant molecular ion peak
. -
Lacks a significant
satellite (except for minor contributions).
-
-
Compound A (Bromo + Iodo):
Experimental Insight: If your MS spectrum shows a "twin tower" peak at the molecular weight, you definitively have the bromo-derivative.
1H-NMR Spectroscopy: Symmetry and Coupling
The substitution pattern on the benzene ring alters the proton coupling environments drastically.
Compound B: 3-iodo-4-methoxybenzaldehyde[5][6]
-
Structure: 1-CHO, 3-I, 4-OMe.[7]
-
Protons: H2, H5, H6.
-
Pattern (ABX System):
-
H5: Doublet (
, Hz). Ortho-coupling to H6. -
H6: Doublet of Doublets (
, Hz). Ortho to H5, Meta to H2. -
H2: Doublet (
, Hz). Meta-coupling only.
-
-
Key Feature: Presence of a strong ortho-coupling constant (
Hz).
Compound A: this compound
-
Structure: 1-CHO, 3-Br, 4-OMe, 5-I.
-
Protons: H2, H6. (Positions 3, 4, 5 are blocked).
-
Pattern (Isolated System):
-
H2 & H6: Appear as two distinct singlets (or finely split meta-doublets,
Hz). -
Note: Because Br and I have different electronegativities, H2 and H6 are not chemically equivalent, but they lack any varying neighbors to generate large splitting.
-
-
Key Feature: Absence of ortho-coupling (
Hz).
Experimental Protocols
Analytical Differentiation Workflow
Use this logic flow to validate your material before committing to expensive metal-catalyzed coupling steps.
Figure 1: Analytical Decision Tree for distinguishing halogenated benzaldehydes.
HPLC Purity Method
Objective: Quantify the ratio of Compound A (Target) to Compound B (Impurity/Starting Material).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
95% B (Linear Gradient) -
15-20 min: 95% B (Wash)
-
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).
-
Expected Elution:
-
Compound B (Mono-halo): Elutes earlier (More polar).
-
Compound A (Di-halo): Elutes later (More lipophilic due to extra Br).
-
Synthetic Utility: The "Why"
The differentiation is vital because Compound A allows for Chemoselective Cross-Coupling .
In Palladium-catalyzed reactions (Suzuki-Miyaura), the Carbon-Iodine (
-
Reaction: Selective coupling at C-5 (Iodine) while leaving C-3 (Bromine) intact.
-
Conditions: Use mild bases (
) and room temperature to preserve the Bromine handle.
Figure 2: Orthogonal reactivity strategy utilizing the reactivity difference between C-I and C-Br bonds.
References
-
Isotope Patterns in Mass Spectrometry
-
NMR Coupling Constants of Substituted Benzenes
- Source: Silverstein, R. M., et al.
- Relevance: Defines standard ortho ( Hz) vs. meta ( Hz) coupling ranges.
-
Link:
-
Chemoselective Cross-Coupling (I vs Br)
- Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Relevance: Establishes the reactivity order .
-
Link:
-
Compound B Data (3-iodo-4-methoxybenzaldehyde)
Sources
- 1. chemeo.com [chemeo.com]
- 2. youtube.com [youtube.com]
- 3. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. 3-碘-4-甲氧苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | C8H7IO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-5-iodo-4-methoxybenzaldehyde
[1][2]
Executive Summary & Immediate Hazard Profile
3-Bromo-5-iodo-4-methoxybenzaldehyde is a dense, poly-halogenated aromatic building block. Unlike standard organic waste, its disposal is governed by the presence of two distinct halogens (Bromine, Iodine) and a reactive aldehyde core.
Improper disposal of this compound (e.g., mixing with non-halogenated solvents or drain disposal) triggers two critical failures:
-
Regulatory Violation: Violates EPA RCRA standards for halogenated waste, leading to potential fines.
-
Environmental Toxicity: Halogenated aromatics are persistent; improper incineration can generate toxic byproducts (dioxins/furans).
Chemical Hazard Snapshot
| Feature | Property | Operational Implication |
| Core Structure | Aromatic Aldehyde | Susceptible to oxidation; potential sensitizer. |
| Halogens | Bromine (Br), Iodine (I) | MANDATORY: Must enter "Halogenated" waste stream.[1] |
| Physical State | Solid (typically) | Requires solid waste segregation unless dissolved. |
| Signal Word | WARNING | Causes skin/eye irritation (H315, H319); STOT-SE (H335). |
Pre-Disposal Assessment: The Self-Validating Protocol
Before moving the container, perform this 3-point check. This is your "Self-Validating System" to ensure downstream safety.
-
State Verification: Is the material a pure solid, or is it dissolved in a solvent?
-
Why: Solids and liquids often require different incinerator feed mechanisms.
-
-
Solvent Compatibility (If Solution): If dissolved, is the solvent compatible with the Halogenated Waste stream?
-
Rule: If any halogenated solute is present, the entire mixture is classified as Halogenated Waste.
-
-
Quenching Check: Does the waste contain unquenched reagents (e.g., borohydrides, lithiated species) from a reaction using this aldehyde?
-
Action: Never dispose of active reaction mixtures. Quench first, neutralize to pH 6-8, then dispose.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid
Applicable for: Expired shelf stock, contaminated weighing paper, spill cleanup debris.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Pro-Tip: Avoid metal containers as the aldehyde can oxidize to the acid, potentially corroding metal over long storage.
-
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Must Read: "Hazardous Waste - Solid - Toxic/Irritant."
-
Constituents: List "this compound" explicitly. Do not use abbreviations.
-
-
Segregation: Place the container in the Solid Waste satellite accumulation area.
-
Critical: Do not mix with "Sharps" (needles/glass) unless the facility specifically allows commingled solid chemical waste.
-
Scenario B: Disposal of Solutions (Mother Liquors)
Applicable for: Reaction solvents, extraction layers, HPLC waste.
-
Stream Identification: This is Halogenated Organic Waste .[3]
-
Even if the solvent is Acetone (non-halogenated), the presence of the dissolved bromo/iodo-benzaldehyde contaminates the stream.
-
-
Bulking: Pour into the designated "Halogenated Waste" carboy (typically Green-labeled in many institutions).
-
Safety Check: Ensure the carboy is compatible (HDPE or Glass).
-
-
Log Entry: Record the volume and the estimated concentration of the aldehyde on the waste log.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for disposing of this compound.
Figure 1: Decision tree for waste stream segregation. Note that non-halogenated solvents containing this compound must be re-classified as halogenated waste.[4]
Emergency Procedures: Accidental Spills
If the solid powder or solution is spilled outside a containment hood:
-
Isolate: Evacuate the immediate area. The compound is an irritant (H315/H319) and dust can irritate the respiratory tract (H335).
-
PPE Up: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid: Absorb with vermiculite or a commercial organic spill pad.
-
-
Clean: Wipe the surface with a soap/water solution (detergent helps solubilize the organic residue) followed by an alcohol wipe.
-
Disposal: All cleanup materials (gloves, pads, towels) go into the Solid Hazardous Waste container.
Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this material falls under the "Cradle-to-Grave" management mandate.[5]
-
Waste Code: While not always assigned a specific "U" or "P" code unless pure and unused, it is regulated as Ignitable (D001) if in flammable solvent, or generally as Toxic characteristic waste due to halogen content.
-
Halogenated Solvent Rule: EPA regulations require specific incineration temperatures for halogenated organics to prevent the formation of Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) gases, which scrubbers must neutralize.
Why "Down the Drain" is Never an Option
This compound is lipophilic (fat-loving) and poorly soluble in water. It will not degrade in municipal water treatment plants; instead, it settles in sludge or passes through to aquatic environments where the iodine/bromine substituents can exhibit toxicity to aquatic life.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
